苄基环戊基甲酸酯

描述

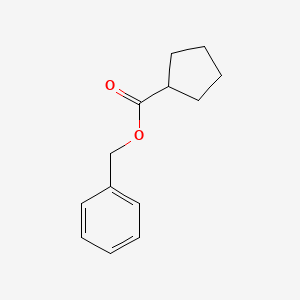

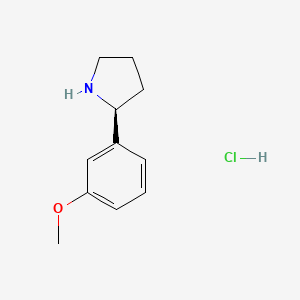

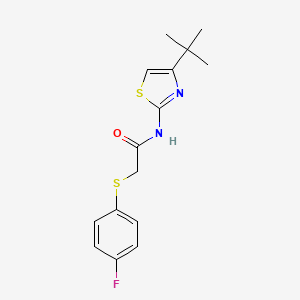

Benzyl cyclopentanecarboxylate is an organic compound that contains a total of 32 bonds; 16 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 ester . It is a derivative of cyclopentanecarboxylic acid, which is a colorless nonvolatile oil .

Synthesis Analysis

Cyclopentanecarboxylic acid, a precursor to Benzyl cyclopentanecarboxylate, can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . An alternative route involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .Molecular Structure Analysis

The molecular structure of Benzyl cyclopentanecarboxylate includes a total of 32 bonds; 16 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 ester .Chemical Reactions Analysis

Benzyl cyclopentanecarboxylate may undergo reactions similar to other benzyl compounds. For instance, benzyl halides can undergo a sustainable and selective cobalt-catalyzed electrochemical carboxylation with CO2 to generate phenyl acetic acids . Also, a palladium-catalyzed benzylation of α-branched aldehydes has been developed using benzyl methyl carbonates .Physical And Chemical Properties Analysis

The physical and chemical properties of Benzyl cyclopentanecarboxylate are influenced by its molecular structure. The presence of the carboxylic acid group, with its polar C=O and O-H bonds, makes the molecule polar. This leads to intermolecular hydrogen bonding, influencing its physical properties such as melting point, boiling point, and solubility .科学研究应用

化学合成和催化

苯甲基环戊烷羧酸酯在各种化学合成过程中发挥着重要作用。例如,它参与了环戊[b]-吡咯-2-膦氧化物和-膦酸酯的生成,通过将源自乙基 2-氧代环戊烷羧酸酯的环烯醇盐加到磷化的 2H-氮杂环丙烷中 (Vélez del Burgo 等,2016)。此外,苯甲基环戊烷羧酸酯用于优化苯甲基-1-环戊烷-1-醇的合成,证明了其在增强合成技术和实现产率可重复性方面的意义 (Bouzidi & Gozzi,2008)。

药物化学和药物开发

苯甲基环戊烷羧酸酯衍生物因其药用特性(例如抗惊厥活性)而被探索。值得注意的是,1-环戊烯羧酸苯甲酰胺和环戊烷羧酸苯甲酰胺等化合物在初步评估中显示出有希望的结果,表明它们在开发新型抗惊厥药方面的潜力 (Strupińska 等,2009)。

抗菌应用

基于苯甲基环戊烷羧酸酯的化合物已用于抗菌光动力疗法 (aPDT)。研究表明,当这些化合物用不同的试剂改性时,会表现出不同的抗菌能力,并且对耐甲氧西林金黄色葡萄球菌 (MRSA) 等耐药病原体有效,表明它们在灭活耐药菌方面的潜在临床应用 (Fang 等,2016)。

合成方法学发展

苯甲基环戊烷羧酸酯在开发新型合成方法学中是不可或缺的,例如苯甲醇与更简单的胺直接偶联,展示了其在开发可持续催化方法学以获取结构多样的化合物方面的重要性 (Yan 等,2016)。

属性

IUPAC Name |

benzyl cyclopentanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c14-13(12-8-4-5-9-12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBHXBWIWOADBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2772666.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2772671.png)

![2-Chloro-N-[(2-phenyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B2772677.png)

![ethyl 2-(2-((1-(2-(3,4-dimethoxybenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2772679.png)

![2-{2-[(4-Phenylphenyl)methylidene]hydrazin-1-yl}-1,3-benzoxazole](/img/structure/B2772683.png)